molecular formula C6H15ClGe B1611518 T-Butyldimethylchlorogermane CAS No. 41879-34-9

T-Butyldimethylchlorogermane

Cat. No. B1611518
CAS RN: 41879-34-9
M. Wt: 195.26 g/mol
InChI Key: GEXMMFFFLATMFX-UHFFFAOYSA-N
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Description

T-Butyldimethylchlorogermane is a germanium compound with the chemical formula C6H15ClGe. It is used in scientific experiments due to its unique properties.

Scientific Research Applications

  • Organosilylphosphine Synthesis : T-Butyldimethylchlorogermane plays a role in the synthesis of organosilylphosphines, organogermanium, and organotin phosphines, which are used in organometallic chemistry (Schumann & Rösch, 1973).

  • Gas Chromatographic/Mass Spectrometric Analysis : It is utilized in preparing derivatives for gas chromatographic/mass spectrometric analysis of various organic compounds, enhancing the analysis of physiologic compounds found in plasma (Schwenk et al., 1984).

  • Study of Organogermanium Compounds : Research on the relaxation mechanism of germanium-73 nuclei in tetraalkylgermanes, including compounds with T-Butyldimethylchlorogermane, provides insights into the properties of organogermanium compounds (Harazono et al., 1987).

  • Molecular Structure Analysis : T-Butyldimethylchlorogermane is instrumental in the formation of compounds like hexa-t-butylcyclotrigermane and hexa-t-butyldigermane, aiding in the understanding of molecular structures with extreme bond lengths (Weidenbruch et al., 1988).

  • Synthesis of Salicylaldimines : T-Butyldimethylchlorogermane contributes to the synthesis and characterization of t-butyl substituted salicylaldimines, impacting studies on keto-enol tautomerism and their biological activities (Bhowon et al., 2019).

  • Synthesis of Germanium-based Linkers : It is used in the synthesis of chlorogermane linkers for solid-phase synthesis, aiding in the creation of libraries of organic compounds such as pyrazoles (Spivey et al., 2000).

  • X-ray Crystallography : X-ray crystallography of organogermanium compounds like 2,4,6-tri-tert-butylphenyltrichlorogermane, involving T-Butyldimethylchlorogermane, helps in understanding structural parameters and molecular interactions (Unno et al., 2001).

Safety And Hazards

T-Butyldimethylchlorogermane can cause skin irritation, contact dermatitis, and severe chemical burns. Inhalation of vapors irritates the respiratory tract. Proper protective measures are essential when handling this compound .

properties

IUPAC Name

tert-butyl-chloro-dimethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClGe/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMMFFFLATMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Ge](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475746
Record name T-BUTYLDIMETHYLCHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyldimethylchlorogermane

CAS RN

41879-34-9
Record name T-BUTYLDIMETHYLCHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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T-Butyldimethylchlorogermane
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Citations

For This Compound
1
Citations
KB TRIPLETT - 1974 - search.proquest.com
A. Group IV Bridged Metal-Metal Bonds RgE groups (R= alkyl or aryl and E= group IVA metal) bridging the metal-metal bond in transition metal carbonyls have been of considerable …
Number of citations: 0 search.proquest.com

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